Chromatographic Retention Time Differentiation from Parent API and Free Acid Analog
Diclazuril 6-Carboxylic Acid Butyl Ester demonstrates a distinct chromatographic retention time (RT) compared to the active pharmaceutical ingredient (API) diclazuril and its free acid analog, Diclazuril 6-Carboxylic Acid . This difference in lipophilicity, resulting from the butyl ester modification of the polar carboxylic acid group, allows for baseline separation in reverse-phase HPLC methods, a critical parameter for accurate impurity quantification [1].
| Evidence Dimension | Chromatographic Retention Time (RT) |
|---|---|
| Target Compound Data | The butyl ester group increases the compound's lipophilicity (calculated LogP), resulting in a longer retention time on C18 reverse-phase columns compared to the more polar free acid analog [1]. |
| Comparator Or Baseline | Diclazuril (API) and Diclazuril 6-Carboxylic Acid (Free Acid) |
| Quantified Difference | Not provided, but class-level inference based on structure |
| Conditions | Standard reverse-phase HPLC conditions for diclazuril impurity analysis, using C18 column and mobile phase of aqueous buffer and acetonitrile or methanol. |
Why This Matters
This ensures that the impurity peak for Diclazuril EP Impurity G is uniquely resolved, allowing for its specific and accurate quantification, which is a regulatory requirement for ANDA and DMF submissions.
- [1] SynZeal. Diclazuril EP Impurity G Product Information. View Source
